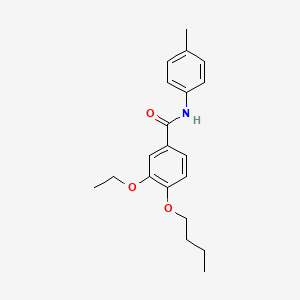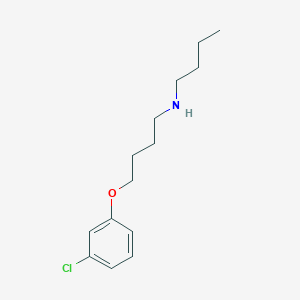![molecular formula C20H15ClF2N4O3 B4959845 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline, also known as CP-690,550, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This molecule has been shown to have potent immunosuppressive effects and has been investigated for its use in autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
科学研究应用
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The molecule acts as a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that regulate immune responses. 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to inhibit the activation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).
作用机制
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline acts as a selective inhibitor of JAK3, which is a member of the JAK family of enzymes that play a crucial role in the signaling pathways that regulate immune responses. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline blocks the signaling pathways that lead to the activation of these immune cells and the production of pro-inflammatory cytokines. This results in a reduction in the immune response and a decrease in inflammation.
Biochemical and Physiological Effects:
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to have potent immunosuppressive effects in preclinical and clinical studies. The molecule has been investigated for its use in autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been shown to reduce disease activity and improve symptoms in patients with these diseases. However, the molecule also has potential side effects, including an increased risk of infections and malignancies.
实验室实验的优点和局限性
8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has several advantages for use in lab experiments. The molecule has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. It is also available in large quantities for use in experiments. However, 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline also has limitations. The molecule has potential side effects, and its use in lab experiments requires careful consideration of the appropriate dosage and duration of treatment.
未来方向
There are several future directions for research on 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline. One area of research is the development of new JAK inhibitors that have improved selectivity and efficacy. Another area of research is the investigation of the potential use of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline in other diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Additionally, research is needed to better understand the long-term effects of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline on the immune system and to identify biomarkers that can predict response to treatment.
合成方法
The synthesis of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline involves the reaction of 5-nitroquinoline with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then reacted with piperazine to form the final compound. The synthesis of 8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline has been described in several patents and research articles, and the compound has been produced on a large scale for use in preclinical and clinical studies.
属性
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O3/c21-14-11-16(23)15(22)10-13(14)20(28)26-8-6-25(7-9-26)18-4-3-17(27(29)30)12-2-1-5-24-19(12)18/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKVAIZZSPFPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C(=O)C4=CC(=C(C=C4Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)[4-(5-nitroquinolin-8-yl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959803.png)
![ethyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4959809.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B4959816.png)
![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)